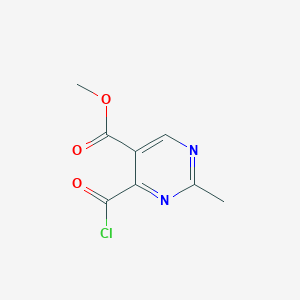
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Hydrolysis: Formation of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.
Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but with a benzene ring instead of a pyrimidine ring.
4-(Chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid: The carboxylic acid form of the compound.
Methyl 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: The reduced form of the compound.
Uniqueness: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chlorocarbonyl and ester functional groups on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
241470-00-8 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
methyl 4-carbonochloridoyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-10-3-5(8(13)14-2)6(11-4)7(9)12/h3H,1-2H3 |
Clé InChI |
FIFGZNVHOZUHJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)C(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


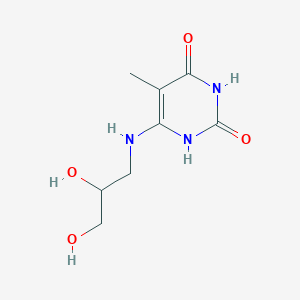


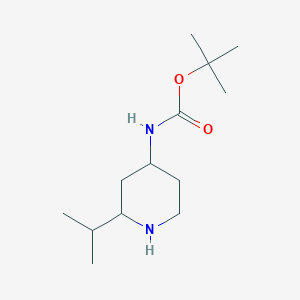
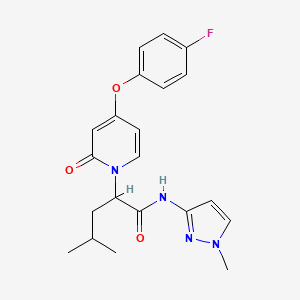
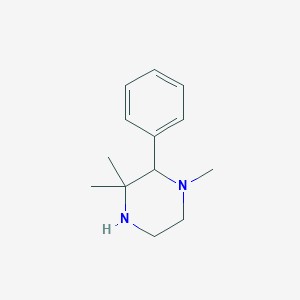
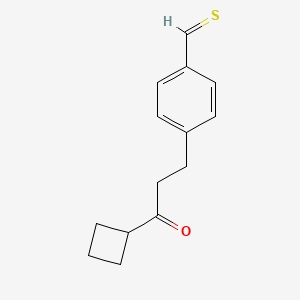

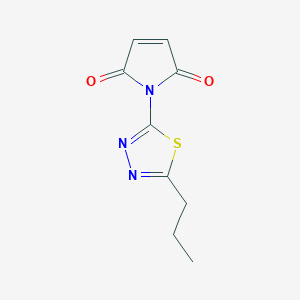

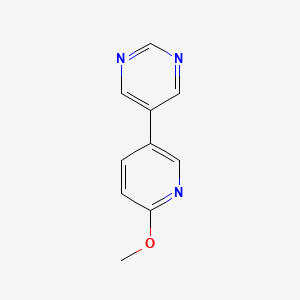
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
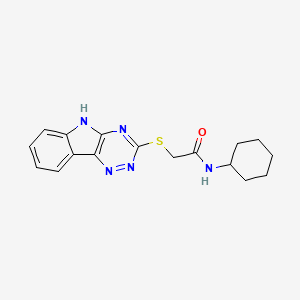
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
